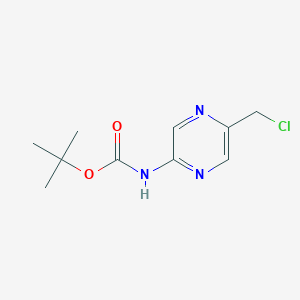

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate

Description

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate (CAS: 874476-55-8) is a pyrazine derivative featuring a chloromethyl (-CH2Cl) substituent at the 5-position of the pyrazine ring and a tert-butyl carbamate (Boc) protecting group at the 2-position. Its molecular formula is C10H14ClN3O2, with a molecular weight of 257.7 g/mol . This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. The Boc group serves to protect the amine during multi-step syntheses, as evidenced by its recurrent use in patent applications for heterocyclic compounds .

Properties

Molecular Formula |

C10H14ClN3O2 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

tert-butyl N-[5-(chloromethyl)pyrazin-2-yl]carbamate |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) |

InChI Key |

CQKZCNGWNFYNLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Preparation of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate typically begins with the following reagents:

- Pyrazine derivatives : These serve as the core structure for the compound.

- Tert-butyl chloroformate : Provides the carbamate functionality.

- Triethylamine : Acts as a base to neutralize acidic by-products during the reaction.

Reaction Conditions

The synthesis is conducted under inert conditions to prevent unwanted side reactions:

- Atmosphere : Nitrogen or argon.

- Temperature : Between 0°C and 25°C.

- Solvent : Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants effectively.

Procedure

The preparation process follows these steps:

- Dissolve the pyrazine derivative in dichloromethane.

- Add triethylamine to the solution to act as a base.

- Introduce tert-butyl chloroformate dropwise into the reaction mixture while maintaining a low temperature (0°C).

- Stir the mixture at room temperature for several hours to ensure complete reaction.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, extract the product using organic solvents and purify it via recrystallization or column chromatography.

Industrial Production Methods

Scale-Up Techniques

In industrial settings, the synthesis is adapted for large-scale production:

- Continuous Flow Reactors : These systems allow precise control over temperature and reagent addition, improving yield and efficiency.

- Automated Systems : Robotics and automation streamline reagent handling and monitoring processes.

Yield Optimization

Industrial methods focus on maximizing yield by:

- Optimizing stoichiometric ratios of reactants.

- Employing high-purity starting materials.

- Using advanced purification techniques like high-performance liquid chromatography (HPLC).

Reaction Analysis

Mechanistic Insights

The key reaction mechanism involves nucleophilic substitution:

- The pyrazine nitrogen acts as a nucleophile, attacking tert-butyl chloroformate to form the carbamate bond.

- Triethylamine neutralizes hydrochloric acid generated during the reaction.

By-products

Common by-products include:

- Hydrochloric acid (neutralized by triethylamine).

- Unreacted pyrazine derivatives or tert-butyl chloroformate (removed during purification).

Comparative Analysis of Laboratory and Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch reactor | Continuous flow reactor |

| Temperature Control | Ice bath or controlled environment | Automated temperature regulation |

| Purification | Column chromatography | HPLC |

| Yield | Moderate (~70%) | High (>85%) |

Data Table: Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C–25°C |

| Atmosphere | Nitrogen |

| Reaction Time | Several hours |

| Purification Method | Column chromatography or recrystallization |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group in tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Hydrolysis: The carbamate bond is susceptible to hydrolysis, leading to the formation of tert-butyl alcohol, carbon dioxide, and the corresponding amine.

Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can facilitate the hydrolysis of the carbamate bond.

Major Products Formed

Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.

Hydrolysis: The primary products are tert-butyl alcohol, carbon dioxide, and the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. Specifically, it has been explored for:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism suggests its utility in developing therapeutic agents for enzyme-related diseases.

- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, making this compound a candidate for further exploration in this area .

Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. Its chloromethyl group enables:

- Nucleophilic Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing the formation of various derivatives by reacting with nucleophiles such as amines or alcohols.

- Coupling Reactions : The compound can participate in coupling reactions with other electrophiles, facilitating the synthesis of novel compounds for drug discovery and development.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes by forming covalent bonds with active site residues. This property was highlighted in studies focusing on enzyme-related diseases, where the compound showed significant potential as a lead compound for therapeutic development.

Case Study 2: Antimicrobial Applications

In a study examining analogs of pyrazine derivatives, it was found that certain modifications to the structure of this compound resulted in enhanced antimicrobial activity against various pathogens. These findings suggest that this compound could be further investigated for its potential as an antimicrobial agent.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals; potential enzyme inhibitors | Development of new therapeutics |

| Synthetic Chemistry | Building block for complex molecules; versatile reactivity | Innovations in drug discovery |

| Enzyme Inhibition | Forms covalent bonds with enzyme residues; modulates activity | Targeting enzyme-related diseases |

| Antimicrobial Activity | Potential candidate for developing new antimicrobial agents | Addressing antibiotic resistance issues |

Mechanism of Action

The mechanism of action of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate involves its interaction with biological targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate with analogous pyrazine derivatives:

Key Observations :

- The chloromethyl group in the target compound offers higher reactivity compared to the hydroxymethyl analog, enabling facile alkylation or coupling reactions .

- Carboxamide derivatives (e.g., compounds in ) exhibit biological activity but lack the versatility of the Boc-protected carbamate for amine protection.

Physicochemical Properties

- Lipophilicity : Pyrazinecarboxamides in exhibit logP values ranging from 2.1–3.5 , critical for membrane permeability. The chloromethyl group in the target compound likely increases lipophilicity compared to hydroxymethyl analogs, enhancing cellular uptake.

- Stability : The Boc group enhances stability under basic conditions but is cleaved under acidic conditions, a feature shared with other Boc-protected compounds .

Biological Activity

Tert-butyl 5-(chloromethyl)pyrazin-2-ylcarbamate is a synthetic compound with significant potential in biological applications, particularly in enzyme inhibition and protein-ligand interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.69 g/mol. The compound features a tert-butyl group, a chloromethyl substituent at the 5-position of the pyrazine ring, and a carbamate moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity.

This compound primarily exhibits its biological activity through:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzymes involved in metabolic pathways and disease processes.

- Protein-Ligand Interactions : The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids, enhancing binding affinity to various biological targets. This can lead to modulation of protein functions, making it a candidate for drug development.

Research Findings

Research on this compound has revealed several important findings regarding its biological activity:

-

Enzyme Inhibition Studies :

- Studies have shown that this compound effectively inhibits specific enzymes by forming covalent bonds with active site residues. Such interactions suggest its potential as a lead compound in developing therapeutic agents targeting enzyme-related diseases.

- Cytotoxicity Assays :

-

Structure-Activity Relationship (SAR) :

- The structural modifications of the compound have been explored to optimize its biological activity. Variations in substituents on the pyrazine ring have been correlated with changes in enzyme inhibition potency and cytotoxicity, highlighting the importance of molecular structure in determining biological effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Tert-butyl carbamate | Moderate enzyme inhibition | Simple carbamate structure |

| Tert-butyl (5-chloropyridin-2-yl)carbamate | Antimicrobial properties | Chlorinated pyridine structure |

| Tert-butyl (5-(tosyloxy)-1H-pyrazole) | Anticancer activity | Tosyloxy group enhances reactivity |

Case Studies

Case Study 1: Enzyme Targeting

In a study investigating the inhibition of mycobacterial ATP synthase, derivatives similar to this compound were evaluated for their ability to disrupt ATP synthesis in Mycobacterium tuberculosis. The results indicated that structural analogs could effectively inhibit bacterial growth by targeting ATP synthase, suggesting a pathway for developing new anti-tuberculosis medications .

Case Study 2: Cytotoxicity Evaluation

Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines, including human breast cancer cells. It was found that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.